molecular formula C6H9NO B15198673 Cis-2-hydroxycyclopentanecarbonitrile CAS No. 70367-34-9

Cis-2-hydroxycyclopentanecarbonitrile

Cat. No.: B15198673
CAS No.: 70367-34-9
M. Wt: 111.14 g/mol
InChI Key: LXEPXMXJJFJNOU-WDSKDSINSA-N
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Description

Cis-2-hydroxycyclopentanecarbonitrile is an organic compound with the molecular formula C6H9NO It is a nitrile derivative of cyclopentanol, characterized by the presence of a hydroxyl group and a nitrile group on adjacent carbon atoms in a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Cis-2-hydroxycyclopentanecarbonitrile can be synthesized through several methods. One common approach involves the stereoselective bioreduction of 2-oxocycloalkanecarbonitriles, which is coupled with a whole cell-catalyzed nitrile hydrolysis in a one-pot reaction . This method utilizes ketoreductases to achieve dynamic reductive kinetic resolution, resulting in high enantio- and diastereomeric ratios of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves the addition of hydrogen cyanide to aldehydes and ketones to produce alcohols, followed by further chemical transformations . The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Cis-2-hydroxycyclopentanecarbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typical reducing agents.

    Substitution: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Cyclopentanone derivatives.

    Reduction: Cyclopentylamine derivatives.

    Substitution: Cyclopentyl ethers or esters.

Scientific Research Applications

Cis-2-hydroxycyclopentanecarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cis-2-hydroxycyclopentanecarbonitrile involves its interaction with various molecular targets and pathways. The hydroxyl and nitrile groups enable the compound to participate in hydrogen bonding and nucleophilic reactions, influencing its reactivity and interactions with other molecules . The compound’s effects are mediated through its ability to undergo chemical transformations, which can modulate biological activity and chemical properties.

Comparison with Similar Compounds

Cis-2-hydroxycyclopentanecarbonitrile can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups and its potential for diverse applications in research and industry.

Properties

CAS No.

70367-34-9

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

(1S,2S)-2-hydroxycyclopentane-1-carbonitrile

InChI

InChI=1S/C6H9NO/c7-4-5-2-1-3-6(5)8/h5-6,8H,1-3H2/t5-,6-/m0/s1

InChI Key

LXEPXMXJJFJNOU-WDSKDSINSA-N

Isomeric SMILES

C1C[C@H]([C@H](C1)O)C#N

Canonical SMILES

C1CC(C(C1)O)C#N

Origin of Product

United States

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